Cas no 1539705-03-7 (2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid)

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is a synthetic non-proteinogenic amino acid derivative featuring a chlorothiophene moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to natural amino acids, making it a potential building block for peptide modification or drug design. The presence of the 4-chlorothiophene group enhances its utility in studying structure-activity relationships, particularly in the development of enzyme inhibitors or receptor ligands. Its well-defined chemical properties and stability under standard conditions facilitate its use in controlled synthetic applications. The compound is typically characterized by high purity, ensuring reproducibility in experimental settings.
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid structure
1539705-03-7 structure
商品名:2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid
CAS番号:1539705-03-7
MF:C7H8ClNO2S
メガワット:205.661919593811
CID:5760048
PubChem ID:79427731

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
    • 1539705-03-7
    • EN300-1982821
    • AKOS017982089
    • CS-0344485
    • 2-Thiophenepropanoic acid, α-amino-4-chloro-
    • 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid
    • インチ: 1S/C7H8ClNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)
    • InChIKey: OKTGPUOHIQUMAH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CSC(=C1)CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 204.9964274g/mol
  • どういたいしつりょう: 204.9964274g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 91.6Ų

じっけんとくせい

  • 密度みつど: 1.480±0.06 g/cm3(Predicted)
  • ふってん: 345.4±42.0 °C(Predicted)
  • 酸性度係数(pKa): 2.09±0.10(Predicted)

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982821-10.0g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
10g
$5774.0 2023-06-02
Enamine
EN300-1982821-0.5g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
0.5g
$877.0 2023-09-16
Enamine
EN300-1982821-1g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
1g
$914.0 2023-09-16
Enamine
EN300-1982821-2.5g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
2.5g
$1791.0 2023-09-16
Enamine
EN300-1982821-5.0g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
5g
$3894.0 2023-06-02
Enamine
EN300-1982821-10g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
10g
$3929.0 2023-09-16
Enamine
EN300-1982821-0.1g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
0.1g
$804.0 2023-09-16
Enamine
EN300-1982821-0.25g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
0.25g
$840.0 2023-09-16
Enamine
EN300-1982821-0.05g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
0.05g
$768.0 2023-09-16
Enamine
EN300-1982821-1.0g
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
1539705-03-7
1g
$1343.0 2023-06-02

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid 関連文献

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acidに関する追加情報

2-Amino-3-(4-chlorothiophen-2-yl)propanoic Acid: A Comprehensive Overview

The compound 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid, also known by its CAS number 1539705-03-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative. Its structure incorporates a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a chlorine substituent at the 4-position. The presence of both amino and carboxylic acid groups makes it a versatile compound with unique chemical properties.

Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery and material science. The 4-chlorothiophen-2-yl group in this molecule contributes to its electronic properties, making it an interesting candidate for exploring interactions in biological systems. Researchers have demonstrated that such compounds can exhibit modulatory effects on various enzymes and receptors, potentially paving the way for therapeutic applications.

The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the thiophene derivative. This is followed by substitution reactions to introduce the amino and carboxylic acid functionalities. The exact synthetic pathway may vary depending on the desired stereochemistry and purity requirements. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure the quality and consistency of the final product.

In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting neurodegenerative diseases. The amino group plays a crucial role in hydrogen bonding, which is essential for interactions with biomolecules such as proteins and nucleic acids. Additionally, the thiophene ring's aromaticity enhances the molecule's stability and bioavailability, making it an attractive lead compound for further drug development.

The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid can bind effectively to key targets associated with Alzheimer's disease, suggesting its potential as a neuroprotective agent. Furthermore, quantum chemical calculations have provided insights into its electronic structure, which is critical for predicting its reactivity in different chemical environments.

Beyond pharmacology, this compound has also garnered interest in materials science due to its ability to form self-assembled monolayers (SAMs). The interplay between the amino and carboxylic acid groups allows for strong interactions with surfaces, making it suitable for applications in nanotechnology and sensor development. Recent advancements in surface chemistry have demonstrated how such molecules can be utilized to create highly sensitive biosensors capable of detecting minute concentrations of analytes.

In conclusion, 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid represents a compelling example of how structural diversity can lead to multifaceted applications across various scientific domains. As research continues to uncover its full potential, this compound stands at the forefront of innovation in both therapeutic development and materials engineering.

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